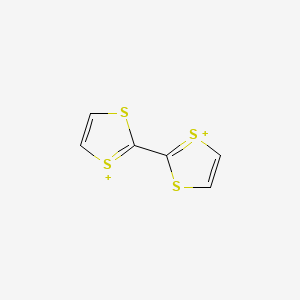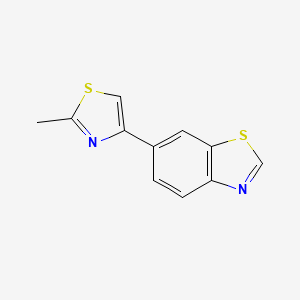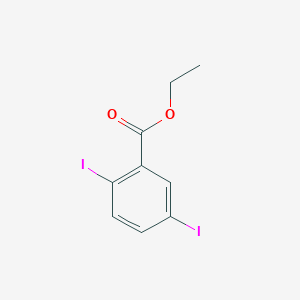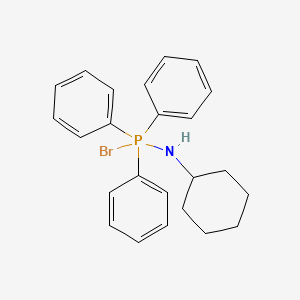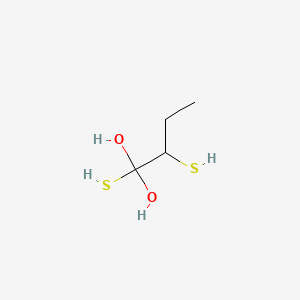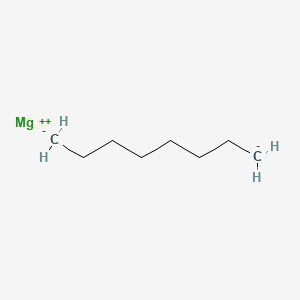
Magnesium octane-1,8-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium octane-1,8-diide is an organomagnesium compound that features two magnesium atoms bonded to the terminal carbon atoms of an octane chain This compound is part of the broader class of organometallic compounds, which are known for their reactivity and utility in various chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium octane-1,8-diide can be synthesized through the reaction of 1,8-diiodooctane with magnesium metal in an ethereal solvent such as diethyl ether. The reaction typically proceeds as follows: [ \text{C}8\text{H}{16}\text{I}_2 + 2\text{Mg} \rightarrow \text{C}8\text{H}{16}\text{Mg}_2 ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve similar methods but on a larger scale. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium octane-1,8-diide undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and other by-products.
Reduction: Can reduce various organic compounds, acting as a strong nucleophile.
Substitution: Participates in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Typically requires exposure to air or oxygen at elevated temperatures.
Reduction: Often involves reactions with carbonyl compounds under anhydrous conditions.
Substitution: Reactions with alkyl halides or other electrophiles in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Magnesium oxide and octane derivatives.
Reduction: Alcohols and other reduced organic compounds.
Substitution: New carbon-carbon bonds forming various organic products.
Applications De Recherche Scientifique
Magnesium octane-1,8-diide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Medicine: Could be used in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which magnesium octane-1,8-diide exerts its effects involves the transfer of electrons from the magnesium atoms to the organic substrate. This electron transfer facilitates various chemical reactions, such as nucleophilic substitutions and reductions. The molecular targets include carbonyl groups, halides, and other electrophilic centers in organic molecules.
Comparaison Avec Des Composés Similaires
- Magnesium ethylate
- Magnesium butylate
- Magnesium hexylate
Comparison: Magnesium octane-1,8-diide is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This longer chain can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications where other magnesium organometallics might not be as effective.
Propriétés
Numéro CAS |
36706-76-0 |
|---|---|
Formule moléculaire |
C8H16Mg |
Poids moléculaire |
136.52 g/mol |
Nom IUPAC |
magnesium;octane |
InChI |
InChI=1S/C8H16.Mg/c1-3-5-7-8-6-4-2;/h1-8H2;/q-2;+2 |
Clé InChI |
RDPWYYYJHCTTBT-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]CCCCCC[CH2-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


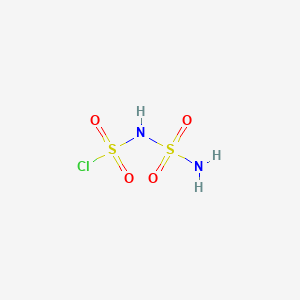
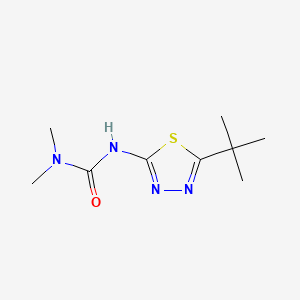
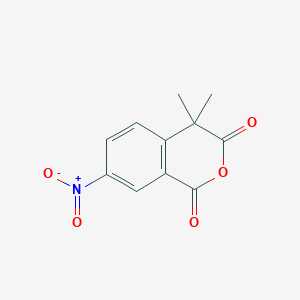
![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
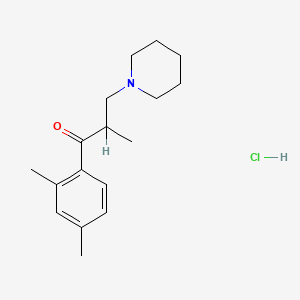
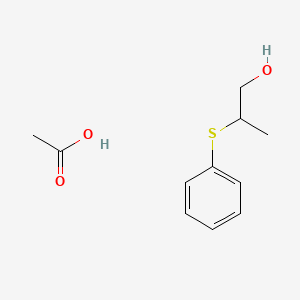
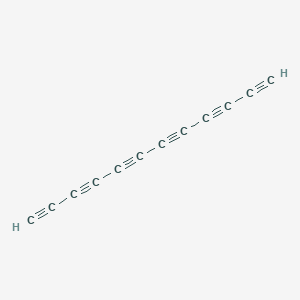
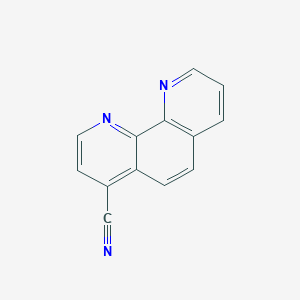
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
